molecular formula C24H23ClO7 B3524486 methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B3524486
M. Wt: 458.9 g/mol
InChI Key: UVCKEORDIQYQOD-UHFFFAOYSA-N
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Description

Methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetically derived compound belonging to the class of chromen derivatives. These compounds have significant importance in medicinal chemistry, biology, and various industrial applications due to their diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can involve multi-step reactions beginning with the construction of the chromen core. Key steps include:

  • Esterification: Starting with the precursor chloromethyl benzoate, an esterification reaction can form the initial ester linkage.

  • Chromene formation: Cyclization reactions using appropriate reagents can establish the chromene ring system.

  • Substitution and halogenation: Incorporation of the chloro substituent typically involves halogenation reactions using chlorine donors under controlled conditions.

  • Ethoxy group addition: The 3-ethoxy-3-oxopropyl group can be introduced via a nucleophilic substitution reaction, using ethoxy-containing reagents and suitable catalysts.

Industrial Production Methods: Industrially, the compound may be produced using automated, large-scale synthesis pathways to ensure yield efficiency and purity. Batch reactors or continuous flow systems can handle these synthetic steps, where precise control of temperature, pressure, and reactant concentration is crucial to optimize production rates and minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form more complex oxygen-containing derivatives.

  • Reduction: It can be reduced to simpler hydrocarbons or alcohol derivatives using reducing agents like lithium aluminium hydride.

  • Substitution: Halogen substituents can be replaced by other nucleophiles (like amines or thiols) through nucleophilic substitution reactions.

  • Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:
  • Oxidation agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substituents: Nucleophiles such as amines (NH2R), thiols (SHR).

  • Catalysts: Acid or base catalysts to facilitate esterification and hydrolysis reactions.

Major Products Formed: The reactions can yield various products including hydroxylated compounds, halogen-substituted derivatives, or reduced forms like chromanol derivatives.

Scientific Research Applications

Chemistry: Used as intermediates in organic synthesis to develop more complex structures for pharmaceuticals and agrochemicals.

Biology: Explored for their potential to act as biochemical probes or therapeutic agents targeting specific biological pathways.

Medicine: Investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties due to their ability to interact with multiple molecular targets.

Industry: Applied in the development of dyes, pigments, and other fine chemicals due to their vibrant chromophore structures.

Mechanism of Action

Effects and Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or modulating their activity. For instance, it might target cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.

Molecular Pathways: Pathways influenced include oxidative stress response and signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Unique Attributes: Methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate stands out for its unique combination of chemical functionalities that confer specific reactivity and biological activity.

Similar Compounds:
  • Coumarin derivatives: Known for their anticoagulant and fragrance properties.

  • Benzopyrone derivatives: Exhibiting varied biological activities including anti-inflammatory and antioxidant effects.

  • Flavonoids: Natural compounds with extensive health benefits due to their antioxidant properties.

This compound's versatility in reactions and applications showcases its prominence in both scientific research and practical industrial uses.

Properties

IUPAC Name

methyl 4-[[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO7/c1-4-30-22(26)10-9-17-14(2)18-11-19(25)21(12-20(18)32-24(17)28)31-13-15-5-7-16(8-6-15)23(27)29-3/h5-8,11-12H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCKEORDIQYQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

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